4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyrazolone ring with a hydroxyimino group attached to it. The presence of this functional group imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one can be achieved through various methods. One common approach involves the reaction of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid. This one-pot synthesis method is efficient and convenient, yielding the desired compound in good quantities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the one-pot synthesis method makes it suitable for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyimino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrazolone compounds.
Scientific Research Applications
4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1′-Methylenebis[4-[(hydroxyimino)methyl]pyridinium dibromide: This compound shares a similar hydroxyimino group but has a different core structure.
4-Hydroxy-2-quinolones: These compounds also contain a hydroxy group and exhibit similar biological activities.
Uniqueness
4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific pyrazolone ring structure combined with the hydroxyimino group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C4H5N3O2 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
4-(hydroxyiminomethyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C4H5N3O2/c8-4-3(2-6-9)1-5-7-4/h1-3,9H,(H,7,8) |
InChI Key |
RLXHXUDAFOAABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C1C=NO |
Origin of Product |
United States |
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